Physicochemical Baseline vs. Reported FXIa Inhibitor Lead Compound
The computed XLogP3-AA value for 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is 5.0 [1]. This is substantially higher than the 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (coumarin 1) lead compound, which has a predicted XLogP3 of 3.0, indicating that the 3-(4-chlorophenyl) substitution significantly increases lipophilicity. The directly measured FXIa IC50 of 0.77 µM for coumarin 1 [2] cannot be extrapolated to the target compound.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.0 (computed) |
| Comparator Or Baseline | 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate: XLogP3-AA 3.0 (computed) |
| Quantified Difference | Δ = +2.0 log units |
| Conditions | In silico prediction by PubChem (XLogP3 3.0 algorithm) |
Why This Matters
The 100-fold increase in predicted partition coefficient suggests profoundly different membrane permeability, solubility, and pharmacokinetic behavior, making it a high-risk direct substitute for coumarin 1 in any biological assay.
- [1] PubChem. (2025). Computed Properties for CID 1265125. XLogP3-AA value. National Center for Biotechnology Information. View Source
- [2] Obaidullah, A. J., et al. (2017). Discovery of Chromen-7-yl Furan-2-Carboxylate as a Potent and Selective Factor XIa Inhibitor. Cardiovascular & Hematological Agents in Medicinal Chemistry, 15(1), 40-48. View Source
